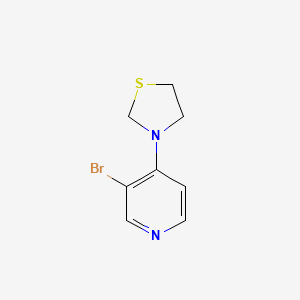![molecular formula C12H19F2N3O4 B1407939 (S)-1-[2-(Boc-amino)acetyl]-4,4-difluoropyrrolidine-2-carboxamide CAS No. 1448440-48-9](/img/structure/B1407939.png)
(S)-1-[2-(Boc-amino)acetyl]-4,4-difluoropyrrolidine-2-carboxamide
Übersicht
Beschreibung
“(S)-1-[2-(Boc-amino)acetyl]-4,4-difluoropyrrolidine-2-carboxamide” is a compound that involves the use of Boc (tert-butyloxycarbonyl) protection. Boc is a common protecting group used in organic synthesis . It is used to protect amines from reacting under conditions that would affect this functional group but not others .
Synthesis Analysis
The synthesis of Boc-protected amines often involves the use of a catalyst to lower the required reaction temperature . This process can be conducted in a continuous flow reactor with a low-boiling solvent, which facilitates product separation and enhances efficiency and productivity relative to a batch process . A general method for the preparation of N-Boc-protected peptides has been described, which is especially effective in the synthesis of peptides with aliphatic α,β-didehydro-α-amino acid residues .Molecular Structure Analysis
The molecular structure of Boc-protected amines involves the attachment of the Boc group to the nitrogen atom of the amine. The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
The key chemical reaction involved in the use of Boc-protected amines is the deprotection reaction, also known as the Boc deprotection . This reaction involves the removal of the Boc group, which can be achieved using strong acid . The deprotection process is a common reaction in pharmaceutical research and development, as well as pharma manufacturing .Wissenschaftliche Forschungsanwendungen
Enantiopure Synthesis
- Efficient Synthesis of Enantiopure Pyrrolizidinone Amino Acid : This study focused on synthesizing enantiopure (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid from aspartate beta-aldehyde. This synthesis has implications for exploring conformation-activity relationships of biologically active peptides (Dietrich & Lubell, 2003).
Rigid Dipeptide Mimics
- Synthesis of Enantiopure C6-Functionalized Pyrrolizidinone Amino Acids : This research developed enantiopure 6-hydroxypyrrolizidinone 3-N-(Boc)amino 8-methyl carboxylates as rigid dipeptide mimics. Such compounds could be used as constrained dipeptide surrogates for peptide conformation-activity relationship studies (Rao, Pinyol, & Lubell, 2007).
Fluoro-β-Amino Acid Incorporation
- Stereoselective Preparation of 3-Amino-2-fluoro Carboxylic Acid Derivatives : This study discusses the preparation of various fluoro-β-amino acid residues, including (S)-1-[2-(Boc-amino)acetyl]-4,4-difluoropyrrolidine-2-carboxamide, and their incorporation into cyclic β-peptides. These compounds contribute to the understanding of molecular structures in research (Yoshinari et al., 2011).
Polyamides from Natural Monomers
- Synthesis and Characterization of Polyamides Based on Natural Monomers : This research describes the preparation of nonpeptidic diamine-diacid type polyamides from natural α-amino acids, where L-aspartic acid amino group was protected as t-butyloxycarbonyl (BOC) derivatives (Gachard, Coutin, & Sekiguchi, 1997).
Oligoamide Synthesis and Cytotoxicity
- Influence of Terminal Functionality on the Crystal Packing Behaviour and Cytotoxicity of Aromatic Oligoamides : This study synthesized aromatic oligoamides with tert-butyloxycarbonyl (Boc) groups. The research aimed to understand how terminal functionality affects biological activity, including cytotoxicity against various cancer cell lines (Delfosse et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2N3O4/c1-11(2,3)21-10(20)16-5-8(18)17-6-12(13,14)4-7(17)9(15)19/h7H,4-6H2,1-3H3,(H2,15,19)(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIPQLRWQDVVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C(=O)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B1407858.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B1407859.png)
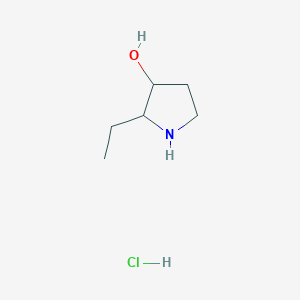

![tert-butyl N-{2-[(oxan-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1407863.png)
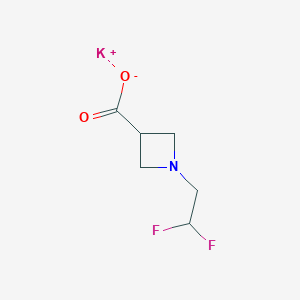

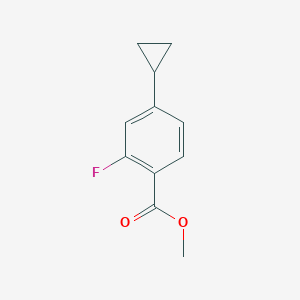
![tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1407868.png)
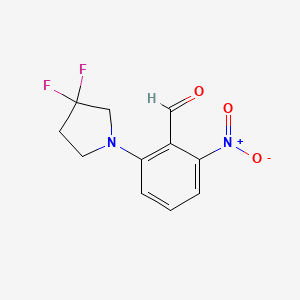

![5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid](/img/structure/B1407875.png)
